molecular formula C11H8N2O B1307271 2-(Pyrimidin-5-yl)benzaldehyde CAS No. 640769-71-7

2-(Pyrimidin-5-yl)benzaldehyde

Cat. No.: B1307271
CAS No.: 640769-71-7
M. Wt: 184.19 g/mol
InChI Key: JPSJBEALHNYNBL-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are pivotal in medicinal chemistry due to their wide-ranging biological activities. They serve as key scaffolds for developing drugs with antiviral, antibacterial, and anticancer properties, among others. The structural versatility of pyrimidines allows for the synthesis of compounds with targeted pharmacological activities, making them essential in drug discovery and development processes.

  • Chemistry and Properties of Pyrimidine Analogs

    Research has delved into the chemistry and properties of pyrimidine analogs, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These studies have explored their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, underscoring the potential for discovering new analogs with significant scientific applications (Boča, Jameson, & Linert, 2011).

  • Hybrid Catalysts for Pyrimidine Synthesis

    The synthesis of pyrimidine scaffolds, especially 5H-pyrano[2,3-d]pyrimidines, has been advanced using hybrid catalysts. This research highlights the importance of pyrimidine cores as precursors in the pharmaceutical industry and their broad synthetic applications. The use of various catalysts, including organocatalysts and nanocatalysts, has been explored to develop pyrimidine derivatives for potential medicinal applications (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives in Cancer Research

The role of pyrimidine derivatives in cancer research has been extensively studied, with a focus on developing compounds that can inhibit cancer cell growth through various mechanisms. This research area explores the synthesis and application of pyrimidine-based compounds as potential anticancer agents.

  • Anti-Cancer Properties of Pyrimidines

    Pyrimidine-based scaffolds have shown promising anti-cancer properties, acting through diverse mechanisms to inhibit cancer cell growth. These compounds interact with various enzymes, receptors, and targets, indicating their potential as future drug candidates in cancer treatment (Kaur et al., 2014).

  • Pyrimidine Metabolism in Cancer

    Studies have also investigated the non-proliferative roles of pyrimidine metabolism in cancer, highlighting its impact on cancer cell differentiation and the mesenchymal-like state driven by epithelial-to-mesenchymal transition. This research provides insights into the potential of targeting pyrimidine metabolism as a novel therapeutic approach in cancer treatment (Siddiqui & Ceppi, 2020).

Mechanism of Action

Target of Action

The primary target of 2-(Pyrimidin-5-yl)benzaldehyde is the C-H bond in organic compounds . This compound acts as a temporary directing group (TDG) , assisting as a co-catalyst for metal-catalyzed C-H functionalization .

Mode of Action

This compound interacts with its targets by controlling site selectivity during C-H functionalization . It is covalently bonded to the compound of interest and must be removed after functionalization, similar to a typical protecting group . This compound is an effective TDG for meta-directed C-H functionalization of amine-substituted target compounds, with high selectivity .

Biochemical Pathways

It is known that this compound plays a crucial role in theC-H functionalization process , which is a fundamental reaction in organic chemistry and is involved in various biochemical pathways .

Pharmacokinetics

It is known that this compound is a solid at room temperature and has a melting point of 119-120 °c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of this compound’s action is the selective functionalization of the C-H bond in organic compounds . This can lead to the formation of new compounds with different properties, which can be useful in various chemical reactions and processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that temperature can affect its stability and efficacy.

Safety and Hazards

The safety information for 2-(Pyrimidin-5-yl)benzaldehyde indicates that it is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(Pyrimidin-5-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It acts as a co-catalyst in metal-catalyzed C-H functionalization, a process that involves the activation of C-H bonds in organic molecules to form new bonds. This compound interacts with various enzymes and proteins, including metal catalysts, to facilitate these reactions. The nature of these interactions is primarily based on the formation of transient complexes that promote site selectivity without the need for additional synthetic steps .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal catalysts and forms transient complexes that facilitate C-H functionalization. This binding interaction is crucial for the activation of C-H bonds and the subsequent formation of new bonds. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function. These molecular interactions are essential for the compound’s role in organic synthesis and biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively facilitate C-H functionalization without causing significant adverse effects. At high doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of organic molecules. It interacts with various enzymes and cofactors to facilitate these metabolic processes. For instance, it can influence the metabolic flux and levels of certain metabolites by modulating the activity of specific enzymes. These interactions are crucial for the compound’s role in biochemical reactions and organic synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound is transported through cellular membranes by specific transporters and binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues is also influenced by its interactions with various biomolecules, including proteins and enzymes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound is essential for its role in biochemical reactions and organic synthesis .

Properties

IUPAC Name

2-pyrimidin-5-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-7-9-3-1-2-4-11(9)10-5-12-8-13-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSJBEALHNYNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396710
Record name 2-(pyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640769-71-7
Record name 2-(pyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A microwave vial (20 ml) was charged with 2-formylphenylboronic acid (290 mg, 2.0 mmol), 5-bromo-pyrimidine (316 mg, 2.0 mmol) and 8 ml of acetonitrile. To this mixture was added 4 ml of aqueous sodium carbonate (1M), followed by 100 mg of dichlorobis-(triphenylphosphine)-palladium(II). The reaction vessel was sealed and heated at 150° C. for 5 minutes with microwave irradiation. After cooling, the reaction mixture was extracted with ethylacetate. The organic layer was evaporated to provide a crude material, which was purified by ISCO to give 220 mg of 2-pyrimidin-5-yl-benzaldehyde.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

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